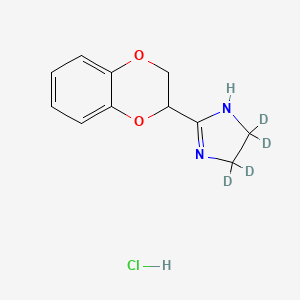

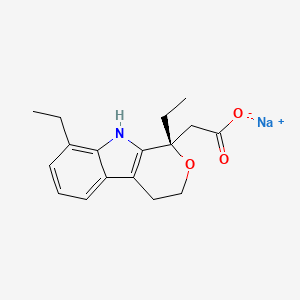

![molecular formula C15H14N4O2 B590205 1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol CAS No. 1253696-17-1](/img/structure/B590205.png)

1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol” is a chemical compound with the molecular formula C15H14N4O2 and a molecular weight of 282.303. It is related to Carvedilol, a third-generation, non-selective, vasodilating β-blocker used in heart failure patients for the treatment of acute myocardial infarction, chronic heart failure, stable angina pectoris, and hypertension .

Applications De Recherche Scientifique

Click Chemistry

The azido group of this compound is pivotal in click chemistry reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms 1,2,3-triazoles, which are valuable in synthesizing diverse molecules with potential applications in drug development and material sciences .

Synthesis of 1,2,3-Triazoles

The compound can be used to synthesize 1,2,3-triazoles , a class of nitrogen-based heterocycles. These triazoles are significant in modern organic chemistry for their versatility and are found in many molecules useful in medicine and photochemistry .

Anticancer Research

The 1,2,3-triazole moiety, which can be synthesized from this compound, has shown anticancer activity . It acts as an analog to combretastatin A-4, an anti-mitotic agent, suggesting its potential in developing new anticancer drugs .

Organic Synthesis

In organic synthesis, the compound’s azido group can be protected and then used to prepare organomagnesium intermediates. These intermediates are essential for synthesizing a wide variety of azides, which are subsequently used in further chemical transformations .

Pharmaceutical Sciences

The compound’s ability to form triazoles is crucial in pharmaceutical sciences. Triazoles are a core structure in many pharmaceuticals due to their biological activity, which includes antimicrobial properties .

Material Chemistry

In material chemistry, the compound can be used to create polymers and coatings with specific properties. The triazole rings formed from this compound can enhance the thermal stability and mechanical strength of materials .

Agriculture

Triazole derivatives, which can be synthesized from this compound, have applications in agriculture. They can act as growth regulators or fungicides, helping to protect crops and improve yields .

Photochemistry

The carbazole moiety of this compound is beneficial in photochemistry. Carbazoles are known for their photoluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Propriétés

IUPAC Name |

1-azido-3-(9H-carbazol-4-yloxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c16-19-17-8-10(20)9-21-14-7-3-6-13-15(14)11-4-1-2-5-12(11)18-13/h1-7,10,18,20H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETBXCZVCSTHDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN=[N+]=[N-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673186 |

Source

|

| Record name | 1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-azido-3-(9H-carbazol-4-yloxy)propan-2-ol | |

CAS RN |

1253696-17-1 |

Source

|

| Record name | 1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

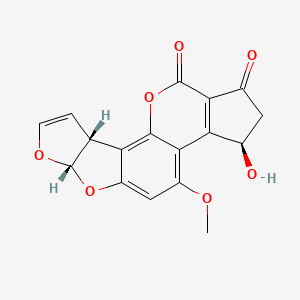

![6-Fluoro-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B590129.png)